Cas no 71204-01-8 (6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid)

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid is a bipyridine-based organic compound featuring a chlorophenylamino substituent and a carboxylic acid functional group. This structure confers versatility in coordination chemistry and potential applications in pharmaceutical and materials science research. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups enhances its reactivity, making it a valuable intermediate for synthesizing complex heterocyclic systems. Its rigid bipyridine core offers stability, while the chlorophenyl moiety may facilitate further derivatization. The compound is particularly useful in metal-organic frameworks (MOFs) or as a ligand in catalytic systems due to its chelating properties. Its purity and well-defined structure ensure reproducibility in research applications.
6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid structure
71204-01-8 structure
Product name:6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
CAS No:71204-01-8
MF:C17H12ClN3O2
MW:325.749082565308
CID:5706004
PubChem ID:827575

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylicacid
    • 71204-01-8
    • 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
    • [2,3'-Bipyridine]-5-carboxylic acid, 6-[(4-chlorophenyl)amino]-
    • Inchi: 1S/C17H12ClN3O2/c18-12-3-5-13(6-4-12)20-16-14(17(22)23)7-8-15(21-16)11-2-1-9-19-10-11/h1-10H,(H,20,21)(H,22,23)
    • InChI Key: HUUAUVRBHFWGGR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC1C(C(=O)O)=CC=C(C2C=NC=CC=2)N=1

Computed Properties

  • Exact Mass: 325.0618043g/mol
  • Monoisotopic Mass: 325.0618043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.1Ų
  • XLogP3: 4

Experimental Properties

  • Density: 1.405±0.06 g/cm3(Predicted)
  • Melting Point: 266-268 °C(Solv: acetic acid (64-19-7))
  • Boiling Point: 511.0±50.0 °C(Predicted)
  • pka: 2.43±0.36(Predicted)

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM170931-1g
6-((4-chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
71204-01-8 95%
1g
$1168 2024-07-24
Chemenu
CM170931-1g
6-((4-chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid
71204-01-8 95%
1g
$1103 2021-08-05

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid Related Literature

Additional information on 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid

Introduction to 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic Acid (CAS No. 71204-01-8)

6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid, identified by its CAS number 71204-01-8, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the bipyridine class, which is well-known for its diverse applications in coordination chemistry, catalysis, and medicinal chemistry. The unique structural features of this molecule make it a valuable scaffold for developing novel pharmaceuticals and agrochemicals.

The molecular structure of 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid consists of two pyridine rings connected by a carboxylic acid group at the 5-position and an amino group at the 6-position of one of the pyridine rings. The presence of a 4-chlorophenyl substituent on the amino group introduces additional reactivity and functionality, making it a versatile building block for further chemical modifications.

In recent years, this compound has garnered attention due to its potential applications in the development of targeted therapies. The bipyridine moiety is particularly interesting because it can form stable complexes with various metal ions, which are often used in catalytic processes and as therapeutic agents. For instance, complexes formed with transition metals such as ruthenium and iridium have shown promise in photodynamic therapy and anticancer treatments.

One of the most compelling aspects of 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid is its ability to serve as a ligand in coordination chemistry. The bipyridine ligands can bind to metal centers through their nitrogen atoms, forming stable complexes that exhibit unique electronic and steric properties. These properties are exploited in various applications, including catalysis for organic transformations and as sensors for detecting metal ions in environmental samples.

Recent studies have also explored the pharmacological potential of derivatives of this compound. The combination of the bipyridine scaffold with the 4-chlorophenyl substituent creates a molecule with multiple sites for functionalization, allowing researchers to tailor its properties for specific biological targets. For example, modifications at the carboxylic acid group can enhance solubility and bioavailability, while changes at the amino group can improve binding affinity to biological receptors.

The synthesis of 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate pyridine derivatives and chloroaniline under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.

In addition to its pharmaceutical applications, this compound has found utility in materials science. The ability of bipyridine-based molecules to self-assemble into supramolecular structures has led to their use in designing functional materials such as polymers, nanoparticles, and liquid crystals. These materials exhibit interesting optical, electronic, and magnetic properties that are valuable for advanced technological applications.

The role of computational chemistry in understanding the behavior of 6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid cannot be overstated. Molecular modeling techniques allow researchers to predict the structure-activity relationships of this compound and its derivatives with high accuracy. This information is crucial for designing experiments and optimizing drug candidates before they enter clinical trials.

The future prospects for this compound are promising. Ongoing research is focused on expanding its applications in drug discovery, catalysis, and materials science. By leveraging cutting-edge technologies such as artificial intelligence and high-throughput screening, scientists are uncovering new ways to harness the potential of this versatile molecule.

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